molecular formula C20H12ClN3O6S B14211345 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile CAS No. 824934-16-9

2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile

Cat. No.: B14211345
CAS No.: 824934-16-9
M. Wt: 457.8 g/mol
InChI Key: JEOPDVHSKBXNDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, chloro, nitro, and benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with 5-chloro-2-nitrobenzyl alcohol under basic conditions to form the corresponding sulfonate ester. This intermediate is then reacted with 5-nitrobenzonitrile in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro and chloro groups can participate in redox reactions, while the benzenesulfonyl group can interact with various enzymes and proteins. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzenesulfonyl)(2-nitrophenyl)methyl]-5-nitrobenzonitrile
  • 2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-4-nitrobenzonitrile
  • 2-[(Benzenesulfonyl)(5-chloro-3-nitrophenyl)methyl]-5-nitrobenzonitrile

Uniqueness

2-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

824934-16-9

Molecular Formula

C20H12ClN3O6S

Molecular Weight

457.8 g/mol

IUPAC Name

2-[benzenesulfonyl-(5-chloro-2-nitrophenyl)methyl]-5-nitrobenzonitrile

InChI

InChI=1S/C20H12ClN3O6S/c21-14-6-9-19(24(27)28)18(11-14)20(31(29,30)16-4-2-1-3-5-16)17-8-7-15(23(25)26)10-13(17)12-22/h1-11,20H

InChI Key

JEOPDVHSKBXNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.